Idasanutlin

p53-MDM2 interaction MDM2 inhibitor Binding affinity

Idasanutlin (RG7388, RO5503781) is a second-generation MDM2 inhibitor engineered for superior potency (IC50 6 nM), 344-fold selectivity for wild-type p53, and 80% oral bioavailability in mice—key advantages over first-generation analogs like RG7112. These quantitative differentiators ensure tumor growth inhibition is unequivocally p53-pathway-driven, minimizing off-target confounding in xenograft/syngeneic models. Its wider therapeutic window at lower effective doses makes it the preferred choice for combination studies where overlapping toxicities are a concern. For reproducible in vivo efficacy data, generic MDM2 inhibitor substitution introduces unacceptable variability.

Molecular Formula C31H29Cl2F2N3O4
Molecular Weight 616.5 g/mol
CAS No. 1229705-06-9
Cat. No. B612072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdasanutlin
CAS1229705-06-9
SynonymsRG7388;  RG 7388;  RG-7388;  RO5503781;  RO-5503781;  RO 5503781;  Idasanutlin.
Molecular FormulaC31H29Cl2F2N3O4
Molecular Weight616.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F
InChIInChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41)/t24-,25-,27+,31-/m0/s1
InChIKeyTVTXCJFHQKSQQM-LJQIRTBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Idasanutlin (CAS 1229705-06-9) Procurement Guide: High-Potency MDM2 Inhibitor for p53 Research


Idasanutlin (also known as RG7388 and RO5503781) is a second-generation, small-molecule antagonist of the Murine Double Minute 2 (MDM2) protein [1]. It is a potent and selective inhibitor of the p53-MDM2 protein-protein interaction, with a reported IC50 of 6 nM in binding assays . Idasanutlin was developed to improve upon the potency, selectivity, and pharmacokinetic profile of first-generation MDM2 inhibitors like the nutlins and RG7112 [1]. As an orally bioavailable compound, it is widely used in preclinical research and has been investigated in multiple clinical trials for hematologic malignancies and solid tumors [2].

Why Idasanutlin (RG7388) is Not Interchangeable with Other MDM2 Inhibitors


Generic substitution within the MDM2 inhibitor class is not scientifically valid due to substantial differences in molecular potency, selectivity, and pharmacokinetic (PK) properties across compounds. Idasanutlin represents a second-generation molecule specifically engineered for enhanced performance over its predecessors, such as RG7112 and the nutlins [1]. While all MDM2 inhibitors share a common target, variations in their chemical structure lead to significant, quantifiable differences in binding affinity, cellular selectivity for wild-type p53, oral bioavailability, and metabolic stability. These differences directly impact the effective dose range, the potential for off-target effects, and the reliability of in vivo results. Selecting the optimal compound for a specific research model—whether it be for in vitro mechanism studies or in vivo xenograft efficacy—requires a clear understanding of these quantitative differentiators, as detailed in the evidence guide below.

Quantitative Comparative Evidence for Idasanutlin vs. Analogs


Target Binding Affinity: Idasanutlin (RG7388) vs. RG7112 vs. Nutlin-3a

In a direct binding assay measuring inhibition of the p53-MDM2 interaction, Idasanutlin demonstrates a 3-fold greater potency than its predecessor RG7112 and a 15-fold greater potency than the first-generation inhibitor Nutlin-3a [1].

p53-MDM2 interaction MDM2 inhibitor Binding affinity

Cellular Potency and Selectivity: Idasanutlin (RG7388) vs. RG7112

In a panel of cancer cell lines, Idasanutlin demonstrated significantly enhanced cellular potency and selectivity for wild-type p53 compared to RG7112. Idasanutlin inhibited proliferation of three wild-type p53 cell lines with an average IC50 of 30 nM, while showing a 344-fold lower potency in mutant p53 lines. In contrast, RG7112 had an average IC50 of 400 nM and a selectivity index of only 20 [1].

Cancer cell line p53 wild-type Cellular selectivity

Oral Bioavailability in Preclinical Models: Idasanutlin (RG7388) vs. Lead Compound 11

Structural optimization from a lead compound (Compound 11) led to a marked improvement in oral bioavailability. While Compound 11 exhibited unsatisfactory oral bioavailability and high clearance in mouse PK studies, Idasanutlin was engineered to achieve 80% oral bioavailability in the same species [1].

Pharmacokinetics Oral bioavailability In vivo

In Vivo Antitumor Efficacy: Idasanutlin (RG7388) vs. RG7112

In the SJSA-1 osteosarcoma xenograft mouse model, Idasanutlin achieved significant tumor growth inhibition and regression at lower doses and exposures compared to RG7112 [1]. This demonstrates that the improved in vitro profile translates to superior in vivo performance.

Xenograft model Tumor growth inhibition In vivo efficacy

Human Oral Bioavailability: Idasanutlin vs. Other MDM2 Inhibitors

A clinical mass balance study in patients with solid tumors determined that Idasanutlin has a moderate absolute oral bioavailability of 40.1% [1]. This is a key differentiator from many other MDM2 inhibitors in development, which often lack this level of clinical pharmacokinetic characterization.

Clinical pharmacokinetics Absolute bioavailability Human

Ideal Research Applications for Idasanutlin Based on Comparative Evidence


Preclinical in vivo efficacy studies requiring robust oral dosing

Idasanutlin's high oral bioavailability in mice (80%) and well-characterized clinical PK make it the preferred MDM2 inhibitor for in vivo xenograft or syngeneic tumor models where reliable and consistent oral dosing is paramount [1]. Its superior potency and selectivity (344-fold for wt-p53) ensure that observed tumor growth inhibition is specifically due to p53 pathway activation, minimizing off-target effects.

In vitro mechanistic studies of the p53 pathway with stringent on-target requirements

With an IC50 of 6 nM for p53-MDM2 binding and a >17-fold improvement in cellular selectivity compared to RG7112, Idasanutlin is the superior tool for dissecting p53-dependent mechanisms in wild-type p53 cancer cell lines. Its high selectivity reduces the risk of confounding results from p53-independent activity, a common issue with less selective analogs [2].

Combination therapy research where a wide therapeutic window is essential

Idasanutlin achieves significant in vivo efficacy at lower doses and exposures than RG7112, indicating a wider therapeutic window [2]. This makes it a more suitable candidate for combination studies with other chemotherapeutics or targeted agents, where overlapping toxicities are a major concern. Its lower effective dose allows for better tolerability in combination regimens.

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